2-Chlorobenzenesulfonyl isocyanate
Overview
Description
2-Chlorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C₇H₄ClNO₃S. It is an aryl isocyanate, characterized by the presence of both a sulfonyl group and an isocyanate group attached to a chlorinated benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzenesulfonyl isocyanate can be synthesized through the catalytic carbonylation of potassium N,2-dichlorobenzenesulfonamidate in acetonitrile . Another method involves the reaction of 2-chlorobenzenesulfonyl chloride with potassium cyanate under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosgene as a reagent. The process requires stringent safety measures due to the hazardous nature of phosgene . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then rearranges to form the isocyanate.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzenesulfonyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: Reacts with water to form 2-chlorobenzenesulfonamide and carbon dioxide.
Addition Reactions: Can add to alkenes and alkynes to form corresponding adducts.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonylureas.
Alcohols: Reacts to form carbamates, often requiring a catalyst such as a tertiary amine.
Water: Hydrolysis occurs readily, especially in the presence of a base.
Major Products:
Sulfonylureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Sulfonamides: Formed from hydrolysis reactions
Scientific Research Applications
2-Chlorobenzenesulfonyl isocyanate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chlorobenzenesulfonyl isocyanate involves its reactivity as an electrophile. The isocyanate group (N=C=O) is highly reactive towards nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates . The sulfonyl group enhances the electrophilicity of the isocyanate, making it more reactive compared to other isocyanates .
Comparison with Similar Compounds
- 2,4-Dichlorobenzenesulfonyl chloride
- 4-(Chloromethyl)phenyl isocyanate
- 2,6-Dichlorobenzenesulfonyl chloride
- 3,5-Dimethoxyphenyl isocyanate
- 2-Naphthyl isocyanate
- 3,4-(Methylenedioxy)phenyl isocyanate
- Benzoyl isocyanate
Comparison: 2-Chlorobenzenesulfonyl isocyanate is unique due to the presence of both a sulfonyl group and an isocyanate group on a chlorinated benzene ring. This combination imparts distinct reactivity and properties compared to other isocyanates. For instance, the sulfonyl group enhances the electrophilicity of the isocyanate, making it more reactive towards nucleophiles . Additionally, the presence of the chlorine atom can influence the compound’s reactivity and stability .
Properties
IUPAC Name |
2-chloro-N-(oxomethylidene)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-3-1-2-4-7(6)13(11,12)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALCDSDHLXWTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073595 | |
Record name | Benzenesulfonyl isocyanate, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64900-65-8 | |
Record name | 2-Chlorobenzenesulfonyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64900-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl isocyanate, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064900658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl isocyanate, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl isocyanate, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorobenzenesulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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